Enpp-1-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

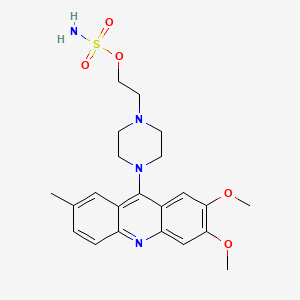

Molecular Formula |

C22H28N4O5S |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

2-[4-(2,3-dimethoxy-7-methylacridin-9-yl)piperazin-1-yl]ethyl sulfamate |

InChI |

InChI=1S/C22H28N4O5S/c1-15-4-5-18-16(12-15)22(17-13-20(29-2)21(30-3)14-19(17)24-18)26-8-6-25(7-9-26)10-11-31-32(23,27)28/h4-5,12-14H,6-11H2,1-3H3,(H2,23,27,28) |

InChI Key |

YDPMUXKTGOXBAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=CC(=C(C=C3N=C2C=C1)OC)OC)N4CCN(CC4)CCOS(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Enpp-1-IN-6: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Therapeutic Potential of a Novel ENPP1 Inhibitor

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in diverse physiological and pathological processes, most notably in cancer immunology through its hydrolysis of the cyclic dinucleotide cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway.[1] Inhibition of ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity. Enpp-1-IN-6 is a novel, potent inhibitor of ENPP1. This technical guide provides a comprehensive overview of the chemical structure, and known properties of this compound, alongside detailed experimental protocols for its characterization and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of ENPP1 inhibition and its therapeutic applications.

Chemical Structure and Properties of this compound

This compound is a small molecule inhibitor of ENPP1. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 2718971-29-8 | MedChemExpress |

| Molecular Formula | Not available | |

| Molecular Weight | 460.55 | MedChemExpress |

| SMILES String | O=S(OCCN1CCN(CC1)C2=C3C=C(C(OC)=CC3=NC4=C2C=C(C)C=C4)OC)(N)=O | MedChemExpress |

| Appearance | Solid powder | General knowledge |

| Solubility | Soluble in DMSO | General knowledge |

| Storage | Store at -20°C for long-term stability | General knowledge |

The Target: Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1)

ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism.[2] It functions as a phosphodiesterase, hydrolyzing a variety of substrates, including adenosine triphosphate (ATP) and, significantly, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[3]

Function and Signaling Pathways

The primary function of ENPP1 in the context of immuno-oncology is the hydrolysis of extracellular cGAMP.[1] cGAMP is a potent second messenger that activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, which are essential for a robust anti-tumor immune response.[4] By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, suppressing this anti-cancer signaling cascade.[1]

The cGAS-STING signaling pathway can be visualized as follows:

The cGAS-STING signaling pathway and the inhibitory role of ENPP1.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound and other ENPP1 inhibitors.

ENPP1 Inhibition Assay (Fluorescence-Based)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against ENPP1 using a fluorogenic substrate.

Materials:

-

Recombinant human ENPP1 enzyme

-

ENPP1 assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 µM ZnCl₂)

-

Fluorogenic ENPP1 substrate (e.g., a commercially available substrate that releases a fluorescent molecule upon cleavage)

-

This compound or other test compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In the microplate, add the test compound dilutions to the wells. Include wells with DMSO only as a negative control and a known ENPP1 inhibitor as a positive control.

-

Add the ENPP1 enzyme solution to all wells except for the no-enzyme control wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every minute for 30-60 minutes) at 37°C.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow for the ENPP1 fluorescence-based inhibition assay.

cGAMP Hydrolysis Assay

This assay measures the ability of an ENPP1 inhibitor to prevent the degradation of cGAMP.

Materials:

-

Recombinant human ENPP1 enzyme

-

Assay buffer (as in 3.1)

-

2'3'-cGAMP

-

This compound or other test compounds dissolved in DMSO

-

Quenching solution (e.g., 0.1 M HCl)

-

LC-MS/MS system for cGAMP and AMP/GMP quantification

Procedure:

-

Prepare reactions in microcentrifuge tubes containing assay buffer, ENPP1 enzyme, and varying concentrations of the test compound.

-

Pre-incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding cGAMP to a final concentration within the linear range of the enzyme's activity.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Analyze the samples by LC-MS/MS to quantify the remaining cGAMP and the produced AMP and GMP.

-

Calculate the extent of cGAMP hydrolysis in the presence of the inhibitor compared to the vehicle control.

-

Determine the IC₅₀ value for the inhibition of cGAMP hydrolysis.

Cellular STING Activation Assay

This cell-based assay evaluates the ability of an ENPP1 inhibitor to enhance STING pathway activation in the presence of extracellular cGAMP.

Materials:

-

A reporter cell line responsive to STING activation (e.g., THP-1 dual reporter cells expressing a luciferase or SEAP reporter gene under the control of an IRF-inducible promoter).

-

A cell line that expresses high levels of ENPP1 (e.g., certain breast cancer cell lines).

-

Cell culture medium and supplements.

-

2'3'-cGAMP

-

This compound or other test compounds.

-

Luciferase or SEAP detection reagents.

-

Luminometer or spectrophotometer.

Procedure:

-

Seed the ENPP1-expressing cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ENPP1 inhibitor for a short pre-incubation period (e.g., 1 hour).

-

Add a fixed concentration of exogenous cGAMP to the wells.

-

Incubate for a period sufficient to allow cGAMP to be hydrolyzed and to activate the STING pathway in the reporter cells (this may involve co-culture or transfer of conditioned media).

-

If using a co-culture system, add the reporter cells to the wells with the ENPP1-expressing cells. If using conditioned media, collect the supernatant from the ENPP1-expressing cells and transfer it to wells containing the reporter cells.

-

Incubate for an appropriate time to allow for reporter gene expression (e.g., 18-24 hours).

-

Measure the reporter gene activity (luciferase or SEAP) according to the manufacturer's instructions.

-

Plot the reporter activity against the inhibitor concentration to determine the EC₅₀ for STING pathway activation.

In Vivo Evaluation

Preclinical in vivo studies are essential to evaluate the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy of ENPP1 inhibitors.

Pharmacokinetic Studies

PK studies in animal models (e.g., mice, rats) are performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This involves administering the compound via different routes (e.g., intravenous, oral) and collecting blood samples at various time points to measure the plasma concentration of the drug.

Pharmacodynamic Studies

PD studies aim to demonstrate that the inhibitor engages with its target and elicits a biological response in vivo. This can be assessed by measuring the levels of cGAMP in the plasma or tumor microenvironment of tumor-bearing mice treated with the ENPP1 inhibitor. An increase in cGAMP levels would indicate successful target engagement.

Efficacy Studies

The anti-tumor efficacy of this compound can be evaluated in syngeneic mouse tumor models.

Example Experimental Design:

-

Implant tumor cells (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer cells) subcutaneously into immunocompetent mice.

-

Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound alone, an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) alone, and the combination of this compound and the immune checkpoint inhibitor.

-

Administer the treatments according to a defined schedule.

-

Monitor tumor growth over time by measuring tumor volume.

-

At the end of the study, tumors can be harvested for analysis of the tumor microenvironment, including the infiltration of immune cells (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.

Workflow for an in vivo efficacy study of an ENPP1 inhibitor.

Conclusion

This compound represents a valuable tool for investigating the biological roles of ENPP1 and holds promise as a potential therapeutic agent, particularly in the field of cancer immunotherapy. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other novel ENPP1 inhibitors. Further research into the specific in vitro and in vivo properties of this compound is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: Discovery and Synthesis of Enpp-1-IN-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of innate immunity, primarily through its hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP), the endogenous ligand for the Stimulator of Interferon Genes (STING) pathway. By degrading extracellular 2'3'-cGAMP, ENPP1 acts as an immune checkpoint, suppressing antitumor immunity. Inhibition of ENPP1 is therefore a promising therapeutic strategy to enhance the STING-mediated immune response against cancers. This technical guide provides a comprehensive overview of the discovery and synthesis of Enpp-1-IN-6, a potent ENPP1 inhibitor. This document details the underlying biological rationale, summarizes key preclinical data, outlines detailed experimental protocols for characterization, and provides the synthesis methodology.

Introduction to ENPP1 as a Therapeutic Target

ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes, including bone mineralization and insulin signaling.[1] More recently, its function as the dominant hydrolase of extracellular 2'3'-cGAMP has placed it at the forefront of cancer immunotherapy research.[2][3]

The cGAS-STING pathway is a key component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of 2'3'-cGAMP. This second messenger then binds to and activates STING, which is located on the endoplasmic reticulum, initiating a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. These cytokines are instrumental in recruiting and activating immune cells, such as dendritic cells and cytotoxic T lymphocytes, to mount an effective antitumor response.

Many tumor cells overexpress ENPP1, which hydrolyzes the extracellular 2'3'-cGAMP released by cancer cells, thereby dampening the antitumor immune response and promoting an immunosuppressive tumor microenvironment.[3] Consequently, the development of small molecule inhibitors of ENPP1 is being actively pursued to block this hydrolysis, increase the concentration of extracellular 2'3'-cGAMP, and thereby potentiate STING-dependent antitumor immunity.

Discovery of this compound

This compound has been identified as a potent inhibitor of ENPP1.[4] It is designated as compound 51 in the patent application WO2021203772A1.[4][5] The discovery of this class of inhibitors is rooted in efforts to identify non-nucleotide-based small molecules that can effectively and selectively block the enzymatic activity of ENPP1.

Chemical Structure

The chemical structure of this compound (CAS: 2718971-29-8) is provided below.

(Chemical structure image of this compound would be inserted here if image generation were possible. The structure corresponds to 4-(4-cyanophenyl)-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile).

Quantitative Data

While specific, peer-reviewed quantitative data for this compound is not extensively available in the public domain at the time of this writing, the following tables summarize representative data for highly potent and selective ENPP1 inhibitors from the same structural class or with similar mechanisms of action. This data is intended to provide a benchmark for the expected performance of a lead-candidate ENPP1 inhibitor.

Table 1: Biochemical and Cellular Activity of Representative ENPP1 Inhibitors

| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity (vs. ENPP2/3) | Reference |

| Compound 31 (Pyrrolopyrimidinone core) | 14.68 | Not Reported | Not Reported | [6] |

| Enpp-1-IN-20 (Compound 31 from another series) | 0.09 | 8.8 | Not Reported | [7] |

| AVA-NP-695 | 14 ± 2 | Not Reported | Selective over ENPP2, 3, 5, 6 | [8] |

| Enpp-1-IN-2 | 260 (TG-mAMP assay) | Not Reported | Not Reported | [9] |

Table 2: Pharmacokinetic Properties of a Representative ENPP1 Inhibitor in Mice

| Compound | Dosing Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | AUC (ng·h/mL) | Reference |

| Representative ENPP1 Inhibitor | Oral (25 mg/kg) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [10] |

Note: The absence of specific public data for this compound highlights the early stage of its development and the proprietary nature of drug discovery programs.

Synthesis of this compound

The synthesis of this compound, as inferred from related synthetic procedures for 2-pyridone derivatives, would likely follow a multi-step synthetic route. A plausible, though not explicitly detailed in public literature, synthesis is outlined below, based on common organic chemistry methodologies for this scaffold.[6][8]

Scheme 1: Plausible Synthetic Route for this compound

(A chemical reaction scheme diagram would be presented here if image generation were possible. The scheme would depict the condensation of an activated ketone with a cyanoacetamide derivative, followed by cyclization to form the 2-pyridone core, and subsequent functional group manipulations to yield the final product.)

Representative Synthetic Protocol:

A mixture of an appropriately substituted chalcone or enone (derived from 4-methoxyacetophenone) and cyanoacetamide in a suitable solvent such as ethanol or dimethylformamide is treated with a base (e.g., sodium ethoxide, piperidine, or cesium carbonate). The reaction mixture is heated to reflux for several hours. After cooling, the reaction is quenched with water, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol, diethyl ether), and dried to afford the 2-pyridone product. Further purification may be achieved by recrystallization or column chromatography.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of ENPP1 inhibitors like this compound.

Biochemical ENPP1 Inhibition Assay

This protocol describes a common method to determine the in vitro potency of an inhibitor against recombinant human ENPP1 using an artificial colorimetric substrate.

Materials:

-

Recombinant Human ENPP-1 (e.g., R&D Systems, Cat # 6136-EN)[11]

-

Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5[11]

-

Substrate: Thymidine 5'-monophosphate p-nitrophenyl ester (pNP-TMP) (e.g., Sigma, Cat # T4510)[11]

-

96-well clear flat-bottom plate

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the inhibitor in Assay Buffer containing a constant concentration of DMSO (e.g., 1%).

-

Dilute recombinant human ENPP-1 to a working concentration (e.g., 1 ng/µL) in Assay Buffer.[11]

-

In a 96-well plate, add the serially diluted inhibitor solutions.

-

Add the diluted ENPP-1 enzyme to each well containing the inhibitor and incubate for 15-30 minutes at room temperature.

-

Prepare the substrate solution by diluting the pNP-TMP stock to the desired final concentration (e.g., 10 mM) in Assay Buffer.[11]

-

Initiate the enzymatic reaction by adding the substrate solution to all wells. The final reaction volume is typically 100 µL.

-

Immediately place the plate in a plate reader and measure the absorbance at 405 nm in kinetic mode at 37°C for a set period (e.g., 5-15 minutes), taking readings every 30-60 seconds.

-

The rate of reaction (Vmax) is determined from the linear portion of the absorbance versus time plot.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO vehicle control.

-

The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular ENPP1 Activity Assay

This protocol outlines a method to measure the ability of an inhibitor to block ENPP1 activity in live cells.

Materials:

-

Cancer cell line known to express ENPP1 (e.g., MDA-MB-231, 4T1)

-

Cell culture medium and supplements

-

ENPP1/ENPP3 Cell-Based Activity Assay Kit (e.g., Cayman Chemical, Item No. 702080), which includes a fluorogenic substrate.

-

96-well black, clear-bottom cell culture plate

-

Fluorescence plate reader

Procedure:

-

Seed the ENPP1-expressing cells in a 96-well black, clear-bottom plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the culture medium from the cells and add the medium containing the serially diluted inhibitor.

-

Incubate the cells with the inhibitor for a specified period (e.g., 1-2 hours) at 37°C in a CO2 incubator.

-

Prepare the fluorogenic substrate solution according to the manufacturer's instructions.

-

Add the substrate solution to each well and incubate for the time recommended by the manufacturer.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission) using a fluorescence plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol provides a general framework for evaluating the antitumor efficacy of an ENPP1 inhibitor in a mouse model.

Materials:

-

Immunocompetent mice (e.g., BALB/c or C57BL/6)

-

Syngeneic tumor cell line (e.g., CT26 or 4T1)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant a specified number of tumor cells (e.g., 1 x 10^6) into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination with an immune checkpoint inhibitor).[10]

-

Administer this compound and control treatments according to a predefined schedule (e.g., daily oral gavage).

-

Measure tumor volumes and body weights 2-3 times per week.

-

At the end of the study (when tumors in the control group reach a predetermined endpoint), euthanize the mice and harvest the tumors for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).

-

Analyze the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Signaling Pathways and Experimental Workflows

ENPP1-cGAS-STING Signaling Pathway

The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action of ENPP1 inhibitors.

Caption: ENPP1-cGAS-STING signaling pathway and inhibitor action.

Experimental Workflow for ENPP1 Inhibitor Discovery and Characterization

The following diagram illustrates a typical workflow for the discovery and preclinical development of an ENPP1 inhibitor.

References

- 1. Search for patents | USPTO [uspto.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2019051269A1 - ENPP1 INHIBITORS AND THEIR USE FOR THE TREATMENT OF CANCER - Google Patents [patents.google.com]

- 4. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2021203772A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 inhibitors,compositions and uses thereof - Google Patents [patents.google.com]

- 6. 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Patent Public Search | USPTO [uspto.gov]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the cGAS-STING Pathway and its Regulator ENPP1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a pivotal component of the innate immune system. It further delves into the critical regulatory role of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), its implications in disease, and its emergence as a promising therapeutic target.

The Core cGAS-STING Signaling Pathway

The cGAS-STING pathway is a fundamental mechanism of the innate immune system that detects the presence of DNA in the cytoplasm, a danger signal often associated with viral or bacterial infection, cellular damage, or tumorigenesis[1]. Its activation culminates in a robust inflammatory response, primarily through the production of type I interferons (IFN-I) and other pro-inflammatory cytokines[2][3].

Activation Cascade:

-

DNA Sensing by cGAS: The pathway is initiated when cyclic GMP-AMP synthase (cGAS), a cytosolic DNA sensor, directly binds to double-stranded DNA (dsDNA)[1][4]. This binding triggers a conformational change in cGAS.

-

cGAMP Synthesis: Activated cGAS catalyzes the synthesis of a second messenger molecule, cyclic GMP-AMP (specifically 2’3’-cGAMP), from ATP and GTP[1][2][5].

-

STING Activation: 2’3’-cGAMP then binds to the STING protein, which resides on the endoplasmic reticulum (ER) membrane[2][4][6].

-

Translocation and Signaling Complex Assembly: Upon cGAMP binding, STING undergoes a significant conformational change and translocates from the ER through the Golgi apparatus to perinuclear vesicles[2][4][7]. During this trafficking, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1)[1].

-

IRF3 and NF-κB Activation: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus[1][7]. Concurrently, STING activation can also lead to the activation of the NF-κB transcription factor via IκB kinase (IKK)[2][5].

-

Gene Transcription: In the nucleus, dimerized IRF3 and activated NF-κB drive the transcription of genes encoding type I interferons (e.g., IFN-β) and a host of other pro-inflammatory cytokines and chemokines[1][2]. This orchestrated response establishes an antiviral state and recruits other immune cells to mount a broader defense.

Caption: The canonical cGAS-STING signaling pathway.

ENPP1: An Innate Immune Checkpoint

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that functions as a key negative regulator of the cGAS-STING pathway[8][9]. It acts as an innate immune checkpoint by controlling the levels of extracellular cGAMP.

Mechanism of Regulation:

-

Hydrolysis of Extracellular cGAMP: Tumor cells and other damaged cells can release cGAMP into the extracellular space. This extracellular cGAMP can be taken up by neighboring immune cells, such as dendritic cells, to activate their STING pathway in a paracrine manner, thereby amplifying the anti-tumor immune response[10]. ENPP1, which is often overexpressed on the surface of cancer cells, is the primary enzyme responsible for hydrolyzing and degrading this extracellular 2’3’-cGAMP[8][11][12][13].

-

Inhibition of Paracrine Signaling: By degrading cGAMP, ENPP1 effectively severs this intercellular communication, dampening the STING-mediated immune response and allowing tumors to evade immune surveillance[11][13].

-

ATP Hydrolysis and Adenosine Production: In addition to degrading cGAMP, ENPP1 also hydrolyzes extracellular ATP[8][11]. This process, often in conjunction with other ectonucleotidases like CD73, contributes to the production of adenosine in the tumor microenvironment. Adenosine is a potent immunosuppressive molecule that further inhibits anti-tumor immunity[14][15].

The loss or inhibition of ENPP1 has been shown to slow primary tumor growth and prevent metastasis in a STING-dependent manner, highlighting that its dominant anti-cancer mechanism is the restoration of paracrine cGAMP-STING signaling[11][16].

Caption: ENPP1 negatively regulates paracrine cGAS-STING signaling.

Quantitative Data

Table 1: ENPP1 Expression in Various Cancer Types

High ENPP1 expression is observed in numerous solid tumors and is often correlated with a more aggressive clinical course and poor prognosis[9][14].

| Cancer Type | ENPP1 Expression Level | Associated Outcomes | Reference(s) |

| Breast Cancer | Highest expression among many cancer types (log2(TPM+1) of 4.27 in TCGA data). Highest levels in skeletal metastases. | Promotes metastasis, poor prognosis, resistance to chemotherapy and immunotherapy. | [9][14][17] |

| Ovarian Cancer | Significantly increased in 85% of high-grade serous carcinoma compared to benign tissue. | Correlates with higher tumor stage and poorer cell differentiation. | [9][14] |

| Glioblastoma | Highly expressed; can be used for tumor grading. | Associated with increased cell proliferation. | [14][18] |

| Lung Cancer (NSCLC) | Elevated in tumor tissues compared to adjacent normal tissue. | Promotes cancer stem cell characteristics and metastasis. | [14][18] |

| Other Cancers | Upregulated in thyroid, liver, head and neck, stomach, pancreatic, and testicular cancers, and melanoma. | Generally associated with poor prognosis. | [9] |

Data compiled from various studies analyzing public databases like The Cancer Genome Atlas (TCGA) and the Human Protein Atlas.[9][17][19]

Table 2: ENPP1 Inhibitors in Clinical Development

The therapeutic potential of targeting ENPP1 has led to the development of several small-molecule inhibitors, which are now being evaluated in clinical trials, primarily for advanced solid tumors.[20]

| Inhibitor | Developer/Sponsor | Phase | Indication(s) | Key Pharmacokinetic/Pharmacodynamic Findings | Reference(s) |

| RBS2418 | Riboscience | Phase 1a/b | Advanced/metastatic solid tumors (monotherapy or with Pembrolizumab) | Excellent oral bioavailability. At 100-200 mg BID, plasma levels were >17-fold to >40-fold above serum EC90, leading to complete ENPP1 enzyme inhibition. | [20][21][22][23] |

| SR-8541A | - | Phase 1 | Advanced/metastatic solid tumors | Orally administered. Early data shows strong oral bioavailability and safety at the initial dose level. | [20][24] |

| TXN10128 | - | Phase 1 | Locally advanced (unresectable) or metastatic solid tumors | Dose escalation study to evaluate safety, tolerability, and preliminary efficacy. | [20] |

| ISM5939 | Insilico Medicine | Phase 1a/b | Advanced and/or metastatic solid tumors | First-in-human dose escalation study to assess safety and pharmacokinetics. | [15][20] |

Experimental Protocols

Investigating the cGAS-STING pathway and the effects of ENPP1 modulation requires a combination of molecular and cellular biology techniques.

Assessing cGAS-STING Pathway Activation

A. Western Blot for Phosphorylated Proteins

This is the gold-standard method to directly assess the activation of key signaling nodes.

-

Objective: To detect the phosphorylated (active) forms of STING, TBK1, and IRF3.

-

Methodology:

-

Cell Treatment: Culture cells (e.g., murine embryonic fibroblasts (MEFs), THP-1 monocytes) and treat with a STING agonist (e.g., dsDNA transfection, 2'3'-cGAMP) for a specified time (e.g., 0-6 hours)[25].

-

Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature[25].

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and total protein controls (STING, TBK1, IRF3), as well as a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature[25].

-

Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

B. RT-qPCR for Downstream Gene Expression

This method quantifies the transcriptional output of the pathway.

-

Objective: To measure the mRNA levels of STING target genes like IFNB1, CXCL10, OAS1, and ISG15.

-

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells as described above. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for target genes. Normalize expression to a housekeeping gene (e.g., GAPDH, ACTB).

-

Analysis: Calculate relative gene expression using the ΔΔCt method[25].

-

C. STING Reporter Assay

This high-throughput method is ideal for screening agonists and inhibitors.

-

Objective: To measure STING pathway activation via a reporter gene.

-

Methodology:

-

Cell Line: Use a reporter cell line, such as THP1-Dual™, which is engineered to express a secreted luciferase gene under the control of an IRF-inducible promoter.

-

Treatment: Plate cells and add test compounds (e.g., ENPP1 inhibitors) followed by a STING agonist (e.g., 2'3'-cGAMP, G3-YSD)[26].

-

Incubation: Incubate for 18-24 hours.

-

Detection: Collect the supernatant and measure luciferase activity using a luminometer and a detection reagent. The light signal is directly proportional to the extent of STING activation[26].

-

Measuring ENPP1 Activity

A. Colorimetric ENPP1 Enzyme Assay

A straightforward method for measuring enzyme kinetics in cell lysates.

-

Objective: To quantify ENPP1 phosphodiesterase activity.

-

Methodology:

-

Lysate Preparation: Lyse cells expressing ENPP1 in a suitable buffer (e.g., 1% Triton, 200 mM Tris, pH 8.0)[27].

-

Reaction: Incubate a known amount of protein lysate with a colorimetric substrate, p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP), for 1 hour at 37°C[27]. ENPP1 will cleave the substrate, releasing p-nitrophenol.

-

Stop Reaction: Stop the reaction by adding NaOH. This also shifts the pH, causing the liberated p-nitrophenol to turn yellow.

-

Measurement: Measure the absorbance at 405 nm. The signal is proportional to ENPP1 activity[27].

-

B. Transcreener® ENPP1 Assay

A high-throughput, fluorescence-based assay suitable for drug screening.

-

Objective: To directly measure the AMP/GMP produced by ENPP1 from the hydrolysis of cGAMP or ATP.

-

Methodology:

-

Principle: The assay uses a highly specific antibody for AMP/GMP and a far-red fluorescent tracer. AMP/GMP produced by ENPP1 competes with the tracer for antibody binding, causing a change in fluorescence polarization (FP) or TR-FRET signal[28].

-

Reaction Setup: In a microplate, combine recombinant ENPP1 enzyme, substrate (cGAMP or ATP), and test compounds (inhibitors).

-

Detection: After incubation, add the Transcreener® AMP²/GMP² Detection Mix (containing antibody and tracer).

-

Readout: Read the plate on a suitable fluorescence plate reader. A decrease in signal (e.g., FP) indicates higher enzyme activity[28].

-

Caption: A typical workflow for testing an ENPP1 inhibitor.

Therapeutic Implications and Future Directions

The intricate roles of the cGAS-STING pathway and its regulator ENPP1 in immunity and disease present significant opportunities for therapeutic intervention.

-

Cancer Immunotherapy: The most prominent application is in oncology. By blocking ENPP1, inhibitors aim to increase the concentration of tumor-derived cGAMP in the microenvironment, thereby robustly activating the STING pathway in immune cells[15]. This can turn "cold" tumors (lacking immune infiltration) into "hot" tumors, making them more susceptible to killing by T cells and potentially synergistic with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies[11][15][22]. Clinical trials are actively exploring this strategy[20][22].

-

Autoimmune Diseases: Conversely, chronic or aberrant activation of the cGAS-STING pathway is implicated in the pathogenesis of autoimmune diseases such as Systemic Lupus Erythematosus (SLE), Aicardi-Goutières syndrome (AGS), and STING-associated vasculopathy with onset in infancy (SAVI)[3][29][30][31]. In these contexts, developing STING antagonists or inhibitors of upstream components could be a viable therapeutic approach to quell the inappropriate inflammatory response[3].

-

Infectious Diseases: As a primary defense against pathogens, STING agonists are being explored as vaccine adjuvants to boost immune responses to vaccination[1][29].

The ongoing research and clinical development focused on modulating the cGAS-STING-ENPP1 axis hold immense promise for a new generation of immunotherapies tailored to a wide range of human diseases.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging role of the cGAS-STING signaling pathway in autoimmune diseases: Biologic function, mechanisms and clinical prospection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pnas.org [pnas.org]

- 9. Frontiers | Human antibodies targeting ENPP1 as candidate therapeutics for cancers [frontiersin.org]

- 10. pnas.org [pnas.org]

- 11. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Tumor Exosomal ENPP1 Hydrolyzes cGAMP to Inhibit cGAS-STING Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. ENPP1 | Insilico Medicine [insilico.com]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Expression of ENPP1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 20. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 21. Facebook [cancer.gov]

- 22. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ascopubs.org [ascopubs.org]

- 24. aacrjournals.org [aacrjournals.org]

- 25. researchgate.net [researchgate.net]

- 26. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 27. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. bellbrooklabs.com [bellbrooklabs.com]

- 29. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 30. Methods of Assessing STING Activation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Frontiers | Dysregulation of the cGAS-STING Pathway in Monogenic Autoinflammation and Lupus [frontiersin.org]

Enpp-1-IN-6 as a Tool for Studying Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the body's first line of defense against pathogens and cellular abnormalities, such as cancer. A key signaling pathway in this system is the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway. Upon detection of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage, cGAS produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines, which orchestrate an anti-tumor immune response.

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of this pathway.[1][2][3] As a transmembrane glycoprotein, ENPP1 is the dominant hydrolase of extracellular cGAMP, effectively dampening the cGAS-STING response.[1][2][3] High expression of ENPP1 in the tumor microenvironment is associated with poor prognosis and resistance to immunotherapy.[1][4] Consequently, inhibition of ENPP1 presents a promising therapeutic strategy to enhance anti-tumor immunity by increasing the local concentration of cGAMP and amplifying STING signaling.[5]

This technical guide focuses on Enpp-1-IN-6, a potent inhibitor of ENPP1, as a research tool for investigating the intricacies of the innate immune system. While specific quantitative data for this compound is emerging, this guide will leverage data from other well-characterized ENPP1 inhibitors to provide a comprehensive overview of its application in innate immunity research.

Core Concepts: The Role of ENPP1 in the cGAS-STING Pathway

The cGAS-STING pathway is a central hub for innate immune sensing of cytosolic dsDNA. The activity of ENPP1 directly curtails this signaling cascade.

Signaling Pathway Diagram

Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.

Quantitative Data for Representative ENPP1 Inhibitors

While specific data for this compound is not yet widely published, the following tables summarize key quantitative metrics for other potent and selective ENPP1 inhibitors, which serve as valuable benchmarks for researchers.

Table 1: In Vitro Potency of Representative ENPP1 Inhibitors

| Inhibitor | Target | Assay Substrate | IC50 / Ki | Reference |

| Enpp-1-IN-20 | ENPP1 | Not Specified | 0.09 nM (IC50) | [6] |

| Enpp-1-IN-20 (Cell-based) | ENPP1 | Not Specified | 8.8 nM (IC50) | [6] |

| LCB33 | ENPP1 | pNP-TMP | 0.9 pM (IC50) | [7] |

| LCB33 | ENPP1 | cGAMP | 1 nM (IC50) | [7] |

| OC-1 | ENPP1 | Not Specified | < 10 nM (Ki) | [8] |

| Enpp-1-IN-2 | ENPP1 | TG-mAMP | 0.26 µM (IC50) | |

| Enpp-1-IN-2 | ENPP1 | pNP-TMP | 0.48 µM (IC50) | |

| Enpp-1-IN-2 | ENPP1 | ATP | 2.0 µM (IC50) |

Table 2: In Vivo Efficacy of a Representative ENPP1 Inhibitor (ISM Compound)

| Mouse Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| MC38 Syngeneic | Single Agent | Not Specified | 67% | |

| MC38 Syngeneic | Combination with anti-PD-L1 | 3 mpk - 30 mpk PO, BID | Dose-dependent, with tumor-free animals in the combo group |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following are representative protocols for key experiments.

ENPP1 Inhibition Assay (Fluorescence Polarization-based)

This assay measures the ability of an inhibitor to block the hydrolysis of a substrate by ENPP1. The Transcreener® AMP²/GMP² Assay is a common method.[7]

Materials:

-

Recombinant human ENPP1 enzyme

-

ENPP1 Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)

-

Substrate: ATP or cGAMP (e.g., 10 µM)

-

This compound or other test compounds

-

Transcreener® AMP²/GMP² Assay Kit (containing AMP²/GMP² antibody and tracer)

-

Stop Buffer (containing EDTA)

-

384-well black plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 2 µL of diluted inhibitor.

-

Add 10 µL of ENPP1 enzyme (e.g., 100 pM final concentration) in assay buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 8 µL of substrate (ATP or cGAMP) in assay buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of Stop Buffer containing the Transcreener® detection reagents (antibody and tracer).

-

Incubate for 60-90 minutes at room temperature.

-

Read the fluorescence polarization on a suitable plate reader.

-

Calculate IC50 values using non-linear regression analysis.

Caption: Workflow for an ENPP1 inhibition assay.

cGAMP Degradation Assay

This assay directly measures the degradation of cGAMP by ENPP1.

Materials:

-

Purified ENPP1 protein (e.g., 200 nM)

-

2’3’-cGAMP (e.g., 500 µM)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl₂)

-

This compound or other test compounds

-

HPLC system with a C18 column

Procedure:

-

Incubate ENPP1 with varying concentrations of this compound for 15 minutes at 37°C.

-

Add 2’3’-cGAMP to start the reaction.

-

Incubate for 10 minutes at 37°C.

-

Heat-inactivate the reaction at 95°C for 5 minutes.

-

Centrifuge to pellet precipitated protein.

-

Analyze the supernatant by HPLC to quantify the remaining cGAMP and the product AMP.

Caption: Workflow for a cGAMP degradation assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of a drug in a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

-

Cell line expressing ENPP1 (e.g., HEK293T)

-

Cell culture medium

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Western blotting reagents (antibodies against ENPP1 and a loading control)

Procedure:

-

Treat cultured cells with this compound or vehicle control for a specified time.

-

Harvest and wash the cells in PBS.

-

Resuspend cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions across a temperature gradient for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate soluble proteins from precipitated proteins by centrifugation.

-

Analyze the soluble fraction by Western blot for ENPP1 levels.

-

Increased abundance of soluble ENPP1 at higher temperatures in drug-treated samples indicates target engagement.

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

In Vivo Efficacy Study in Syngeneic Mouse Models

These studies are essential to evaluate the anti-tumor efficacy of ENPP1 inhibitors.

Materials:

-

Immunocompetent mice (e.g., BALB/c or C57BL/6)

-

Syngeneic tumor cell line (e.g., CT26 or MC38)

-

This compound formulation for in vivo administration (e.g., oral gavage)

-

Calipers for tumor measurement

Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups (vehicle, this compound alone, checkpoint inhibitor alone, combination).

-

Administer treatments as per the defined schedule.

-

Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

-

Monitor animal body weight and overall health.

-

At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., immune cell infiltration).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. genscript.com [genscript.com]

- 4. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ENPP1 (Ectonucleotide pyrophosphatase/phosphodiesterase family member 1, E-NPP 1, Membrane component chromosome 6 surface marker 1, Phosphodiesterase I/nucleotide pyrophosphatase 1, NPP-1, Plasma-cell membrane glycoprotein, PC-1) | BioVendor R&D [biovendor.com]

Methodological & Application

Application Notes and Protocols for Enpp-1-IN-6 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It is a key regulator of extracellular nucleotide metabolism, primarily by hydrolyzing adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and pyrophosphate (PPi). Recently, ENPP1 has gained significant attention as a critical negative regulator of the cGAS-STING signaling pathway, a key component of the innate immune system. ENPP1 hydrolyzes the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening anti-tumor immune responses. This has positioned ENPP1 as a promising therapeutic target in oncology. Enpp-1-IN-6 is a potent inhibitor of ENPP1, identified as compound 51 in patent WO2021203772A1.[1][2] This document provides detailed application notes and protocols for the in vitro evaluation of this compound and other ENPP1 inhibitors.

Signaling Pathway

ENPP1 modulates the cGAS-STING pathway by degrading extracellular cGAMP. Inhibition of ENPP1 by compounds like this compound is expected to increase the concentration of cGAMP, leading to enhanced STING activation and subsequent downstream signaling, ultimately promoting an anti-tumor immune response.

Caption: ENPP1-mediated hydrolysis of cGAMP and its inhibition by this compound.

Data Presentation

While the specific IC50 value for this compound is not publicly available in the searched literature, it is referenced as a potent inhibitor. For comparative purposes, the following table summarizes the in vitro potency of other representative ENPP1 inhibitors.

| Compound | Assay Method | Substrate | IC50 (nM) | Reference |

| Enpp-1-IN-20 (Compound 31) | Biochemical Assay | 2'3'-cGAMP | 0.09 | [3] |

| Enpp-1-IN-20 (Compound 31) | Cell-based Assay | Not Specified | 8.8 | [3] |

| Compound 31 (pyrrolopyrimidinone core) | Biochemical Assay | Not Specified | 14.68 | |

| Enpp-1-IN-2 (Compound C) | TG-mAMP Assay | TG-mAMP | 260 | |

| Enpp-1-IN-2 (Compound C) | pNP-TMP Assay | pNP-TMP | 480 | |

| Enpp-1-IN-2 (Compound C) | ATP Assay | ATP | 2000 |

Experimental Protocols

Herein, we provide detailed protocols for common in vitro assays to determine the inhibitory activity of compounds like this compound against ENPP1.

Fluorescence-Based ENPP1 Inhibition Assay

This assay measures the inhibition of ENPP1 activity using a fluorogenic substrate, such as Tokyo Green™-mAMP (TG-mAMP).

Workflow:

Caption: Workflow for a fluorescence-based ENPP1 inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.1 mM ZnCl₂).

-

Dilute recombinant human ENPP1 enzyme to the desired concentration in assay buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.

-

Prepare the TG-mAMP substrate solution in assay buffer.

-

-

Assay Procedure:

-

Add 20 µL of the this compound serial dilutions to the wells of a 96-well black microplate. Include wells for vehicle control (DMSO) and a positive control inhibitor.

-

Add 20 µL of the diluted ENPP1 enzyme solution to all wells except for the no-enzyme control.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of the TG-mAMP substrate solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Transcreener® AMP²/GMP² ENPP1 Assay

This high-throughput assay measures the AMP or GMP produced by ENPP1 from the hydrolysis of ATP or cGAMP, respectively. The detection is based on a competitive immunoassay.

Workflow:

Caption: Workflow for the Transcreener® AMP²/GMP² ENPP1 assay.

Methodology:

-

ENPP1 Reaction:

-

Set up the enzymatic reaction in a 384-well plate containing assay buffer, ENPP1 enzyme, and varying concentrations of this compound.

-

Initiate the reaction by adding the substrate (ATP or cGAMP).

-

Incubate at room temperature for 60-90 minutes.

-

-

Detection:

-

Add the Transcreener® AMP²/GMP² Detection Mix, which contains an AMP/GMP antibody and a fluorescent tracer.

-

Incubate for 60 minutes to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on a suitable plate reader for either Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

The amount of AMP/GMP produced is inversely proportional to the fluorescence signal.

-

Convert the raw data to the concentration of AMP/GMP produced using a standard curve.

-

Calculate the percent inhibition and determine the IC50 value as described in the previous protocol.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Workflow:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

-

Cell Treatment:

-

Culture cells known to express ENPP1 (e.g., MDA-MB-231) to near confluency.

-

Treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

-

Thermal Challenge:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Protein Analysis:

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze the amount of soluble ENPP1 in each sample by Western blotting using an ENPP1-specific antibody or by a quantitative immunoassay like ELISA.

-

-

Data Analysis:

-

Quantify the band intensities (for Western blot) or the signal (for ELISA) for each temperature point.

-

Plot the amount of soluble ENPP1 as a function of temperature for both the vehicle- and this compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

-

Conclusion

The provided protocols offer robust and reliable methods for the in vitro characterization of this compound and other ENPP1 inhibitors. The choice of assay will depend on the specific research question, available equipment, and desired throughput. By utilizing these assays, researchers can effectively determine the potency and mechanism of action of novel ENPP1 inhibitors, facilitating their development as potential therapeutics for cancer and other diseases.

References

Application Notes and Protocols for Assessing Enpp-1-IN-6 Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It primarily functions by hydrolyzing extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2][3][4] Notably, ENPP1 is a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a crucial component of the innate immune system, by degrading the STING ligand, cyclic GMP-AMP (cGAMP).[1][2][3]

Overexpression of ENPP1 has been correlated with poor prognosis in several types of cancer, including breast, colon, and lung cancer.[5][6][7][8] By hydrolyzing cGAMP, ENPP1 dampens the anti-tumor immune response mediated by the cGAS-STING pathway.[1][6][7] Therefore, inhibiting ENPP1 presents a promising therapeutic strategy to enhance anti-tumor immunity. ENPP-1-IN-6 is a potent and specific inhibitor of ENPP1.[9] This document provides a detailed protocol for assessing the in vivo efficacy of this compound in preclinical cancer models.

Signaling Pathway

The cGAS-STING signaling pathway is central to the mechanism of action of ENPP1 inhibitors. The following diagram illustrates this pathway and the role of ENPP1.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo efficacy study of this compound.

Experimental Protocols

Animal Models

Syngeneic mouse tumor models are essential for evaluating the immunomodulatory effects of ENPP1 inhibitors.

-

Recommended Models:

-

Animal Husbandry: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Cell Culture and Implantation

-

Cell Culture: Culture tumor cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Implantation:

-

Harvest tumor cells during the logarithmic growth phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in sterile PBS or Matrigel at the desired concentration (e.g., 1 x 10⁶ cells/100 µL).

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

This compound Formulation and Administration

-

Formulation: The formulation of this compound will depend on the route of administration.

-

Oral Gavage: A homogenous suspension can be prepared in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).

-

Intraperitoneal (IP) Injection: A clear solution can be prepared using a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

-

-

Dose and Schedule: The optimal dose and schedule should be determined in preliminary dose-range finding studies. A starting point could be based on literature for similar ENPP1 inhibitors (e.g., 10-50 mg/kg, once or twice daily).[10]

-

Treatment Groups:

-

Vehicle Control

-

This compound monotherapy

-

Positive Control (e.g., anti-PD-1 antibody)

-

This compound in combination with a positive control

-

Efficacy Assessment

-

Tumor Growth Monitoring:

-

Measure tumor dimensions using digital calipers at least twice a week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

-

Continue monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³).

-

-

Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Metastasis Assessment (for 4T1 model): At the end of the study, harvest lungs and count metastatic nodules on the surface.

Pharmacodynamic (PD) Analysis

PD studies are crucial to confirm the mechanism of action of this compound.

-

Sample Collection: Collect tumor tissue and blood (for plasma) at specified time points after the last dose.

-

Cytokine Analysis:

-

Homogenize tumor tissue to prepare lysates.

-

Measure the levels of IFN-β, CXCL10, and other relevant cytokines in tumor lysates and plasma using ELISA or multiplex assays. An increase in these cytokines indicates STING pathway activation.[6]

-

-

Immune Cell Infiltration Analysis:

Toxicity Assessment

-

Body Weight: Monitor the body weight of the mice at least twice a week. Significant weight loss (>15-20%) can be an indicator of toxicity.

-

Clinical Signs: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition

| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |

| Vehicle Control | 10 | 1850 ± 150 | - | - |

| This compound (X mg/kg) | 10 | 980 ± 120 | 47 | <0.05 |

| Positive Control | 10 | 850 ± 110 | 54 | <0.01 |

| This compound + Positive Control | 10 | 450 ± 90 | 76 | <0.001 |

Table 2: Pharmacodynamic Markers in Tumor Tissue

| Treatment Group | IFN-β (pg/mg protein) ± SEM | CXCL10 (pg/mg protein) ± SEM | CD8+ T cells (% of CD45+ cells) ± SEM |

| Vehicle Control | 25 ± 5 | 150 ± 30 | 5 ± 1 |

| This compound (X mg/kg) | 150 ± 20 | 800 ± 70 | 15 ± 3 |

| Positive Control | 120 ± 15 | 750 ± 60 | 18 ± 4 |

| This compound + Positive Control | 350 ± 40 | 1500 ± 120 | 30 ± 5 |

Table 3: Body Weight Changes

| Treatment Group | Initial Mean Body Weight (g) ± SEM | Final Mean Body Weight (g) ± SEM | Percent Body Weight Change |

| Vehicle Control | 20.1 ± 0.5 | 22.5 ± 0.6 | +11.9 |

| This compound (X mg/kg) | 20.3 ± 0.4 | 22.1 ± 0.5 | +8.9 |

| Positive Control | 20.0 ± 0.5 | 21.8 ± 0.6 | +9.0 |

| This compound + Positive Control | 20.2 ± 0.4 | 21.5 ± 0.5 | +6.4 |

Conclusion

This protocol provides a comprehensive framework for the in vivo evaluation of the ENPP1 inhibitor, this compound. By utilizing appropriate syngeneic tumor models and assessing both efficacy and pharmacodynamic endpoints, researchers can robustly determine the therapeutic potential of this compound as a novel cancer immunotherapy agent. Careful attention to experimental design, execution, and data analysis is critical for obtaining reliable and reproducible results.

References

- 1. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ascopubs.org [ascopubs.org]

- 5. pnas.org [pnas.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ENPP1 | Insilico Medicine [insilico.com]

- 9. Design, synthesis and biological evaluation studies of novel small molecule ENPP1 inhibitors for cancer immunotherapy [ouci.dntb.gov.ua]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Dosage and Administration of a Representative ENPP1 Inhibitor in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological processes by hydrolyzing extracellular nucleotides. Notably, ENPP1 is the primary enzyme responsible for the degradation of cyclic GMP-AMP (cGAMP), a key signaling molecule that activates the Stimulator of Interferon Genes (STING) pathway, leading to innate immune responses.[1][2] In the context of oncology, ENPP1 is considered an innate immune checkpoint, as its overexpression in the tumor microenvironment can suppress antitumor immunity by depleting cGAMP.[2][3] Therefore, inhibition of ENPP1 is a promising therapeutic strategy to enhance antitumor immunity.[4][5]

These notes provide a comprehensive overview of the dosage and administration of representative ENPP1 inhibitors in mice, based on available preclinical data.

ENPP1 Signaling Pathway

ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing the immunotransmitter cGAMP.[1][6] Cytosolic DNA, often present in cancer cells due to genomic instability, is sensed by cyclic GMP-AMP synthase (cGAS), which then synthesizes cGAMP.[1] cGAMP can then be transported out of the cell and taken up by neighboring immune cells, where it binds to and activates STING. This activation triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, leading to an antitumor immune response.[1][7] ENPP1, located on the cell surface, intercepts and degrades extracellular cGAMP, thereby dampening this immune response.[1][6] Small molecule inhibitors of ENPP1 block this degradation, increasing the bioavailability of cGAMP and enhancing STING-mediated antitumor immunity.[6]

Caption: The ENPP1/cGAMP/STING signaling pathway in the tumor microenvironment.

Data Presentation: In Vivo Dosage of ENPP1 Inhibitors in Mice

The following table summarizes dosages and administration routes for various ENPP1 inhibitors used in preclinical mouse studies. These values can serve as a starting point for designing experiments with a new ENPP1 inhibitor.

| Compound Name (Analogs) | Mouse Model | Dosage | Administration Route | Dosing Frequency | Reference |

| Compound 32 | E0771 Breast Cancer | 10 mg/kg | Intravenous (IV) / Subcutaneous (SC) | Single dose (for PK) | [8] |

| E0771 Breast Cancer | 300 mg/kg | Subcutaneous (SC) | Once daily for 7 days | [8] | |

| STF-1623 | Multiple syngeneic models (breast, pancreatic, colorectal, glioblastoma) | Not specified | Not specified | Daily | [9][10][11] |

| VIR3 | MC38 and KPC tumors | Not specified | Oral gavage | Daily | [12] |

| TXN10128 | Colon Cancer | Not specified | Oral | Not specified | [5] |

Experimental Protocols

This section provides a detailed protocol for the subcutaneous administration of a representative ENPP1 inhibitor in mice, a common route for preclinical efficacy studies.

Protocol: Subcutaneous Administration of an ENPP1 Inhibitor in a Mouse Tumor Model

1. Materials:

-

ENPP1 inhibitor (e.g., Enpp-1-IN-6)

-

Sterile vehicle solution (e.g., PBS, 0.5% methylcellulose, or as specified for the compound)

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (e.g., 25-27 gauge)[13]

-

70% ethanol wipes

-

Animal scale

-

Appropriate PPE (gloves, lab coat)

2. Reagent Preparation (Formulation):

-

Note: The solubility of the specific ENPP1 inhibitor will dictate the appropriate vehicle. Preliminary formulation studies are essential.

-

Aseptically prepare the dosing solution. For example, if the vehicle is 0.5% methylcellulose in sterile water, weigh the required amount of the ENPP1 inhibitor and vehicle to achieve the desired final concentration (e.g., 30 mg/mL for a 300 mg/kg dose in a 20g mouse receiving 0.2 mL).

-

Ensure the compound is fully dissolved or forms a homogenous suspension. Gentle warming or sonication may be required, depending on the compound's properties.

-

Draw the required volume into the sterile syringe. Ensure no air bubbles are present.[14]

-

Use a new sterile syringe and needle for each animal to maintain sterility and needle sharpness.[13]

3. Animal Handling and Injection Procedure:

-

Weigh each mouse accurately on the day of dosing to calculate the precise volume to be administered. The maximum recommended volume for a single subcutaneous injection site in a mouse is typically 5-10 ml/kg.[13]

-

Restrain the mouse using an appropriate method. For subcutaneous injection in the flank or scruff, gently grasp the loose skin over the shoulders ("scruffing"). This raises a "tent" of skin.[15][16]

-

Wipe the injection site with a 70% ethanol wipe and allow it to dry.

-

With the needle bevel facing up, insert the needle at the base of the skin tent, parallel to the body, into the subcutaneous space. Be careful not to puncture the underlying muscle or pass through the other side of the skin tent.[15][17]

-

Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and inject at a different site with a fresh needle.[13]

-

If no blood is aspirated, slowly and steadily depress the plunger to inject the full volume. A small bleb or pocket of fluid should be visible under the skin.[17]

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.[17]

-

Return the mouse to its cage.

4. Post-Administration Monitoring:

-

Monitor the animals regularly after injection for any signs of distress, adverse reactions at the injection site (e.g., swelling, irritation), or systemic toxicity.

-

For efficacy studies, continue dosing according to the planned schedule (e.g., once daily for a specified number of days).

-

Monitor tumor growth using calipers and record animal body weights regularly throughout the study.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of an ENPP1 inhibitor in a murine tumor model.

Caption: A generalized experimental workflow for an in vivo efficacy study.

References

- 1. mdpi.com [mdpi.com]

- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. news-medical.net [news-medical.net]

- 10. bioengineer.org [bioengineer.org]

- 11. researchgate.net [researchgate.net]

- 12. A novel small molecule Enpp1 inhibitor improves tumor control following radiation therapy by targeting stromal Enpp1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. animalcare.ubc.ca [animalcare.ubc.ca]

- 14. research-support.uq.edu.au [research-support.uq.edu.au]

- 15. urmc.rochester.edu [urmc.rochester.edu]

- 16. Video: Injecting Experimental Agents into the Mouse: Tools and Methods [jove.com]

- 17. research.vt.edu [research.vt.edu]

Application Notes and Protocols: ENPP-1 Inhibition in Combination with Checkpoint Blockade for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the preclinical data and detailed protocols for evaluating the combination therapy of an ENPP-1 inhibitor, exemplified by compounds like ENPP-1-IN-6, with checkpoint inhibitors.

Signaling Pathway and Mechanism of Action

The combination of an ENPP-1 inhibitor with a checkpoint inhibitor targets two distinct but complementary mechanisms of immune evasion. The ENPP-1 inhibitor works to initiate an innate immune response, while the checkpoint inhibitor reinvigorates the adaptive immune response.

Caption: Combined ENPP-1 and checkpoint inhibition enhances anti-tumor immunity.

Quantitative Data Summary

The following tables summarize the preclinical efficacy of various ENPP-1 inhibitors, demonstrating their potency both as single agents and in combination with checkpoint inhibitors.

Table 1: In Vitro Potency of ENPP-1 Inhibitors

| Inhibitor | Assay Type | Cell Line/Enzyme | IC50 / EC50 (nM) | Reference |

| ISM5939 | Enzymatic (cGAMP degradation) | Recombinant hENPP1 | 0.63 | [9] |

| Cellular (cGAMP protection) | MDA-MB-231 | 330 | ||

| ZXP-8202 | Enzymatic | rhENPP1 | Pico-molar IC50 | [10] |

| Cellular (cGAMP protection) | MDA-MB-231 | 20 | [10] | |

| IFN-β Induction (co-culture) | MDA-MB-231 / THP-1 | 10 | [10] | |

| SR-8541A | Enzymatic | Recombinant hENPP1 | 1.4 - 3.6 | [8] |

| STF-1623 | Enzymatic | Recombinant ENPP1 | Highly Potent | [2][11] |

Table 2: In Vivo Anti-Tumor Efficacy of ENPP-1 Inhibitors in Combination with Checkpoint Inhibitors

| Inhibitor | Mouse Model | Treatment Groups | Tumor Growth Inhibition (TGI) | Reference |

| ISM5939 | MC-38 Syngeneic | Monotherapy (30 mg/kg, p.o. BID) | 67% | |

| Anti-PD-L1 alone | 53% | |||

| Combination (ISM5939 + anti-PD-L1) | 96% (synergistic) | |||

| Anti-PD-1 alone | 28% | |||

| Combination (ISM5939 + anti-PD-1) | 68% (synergistic) | |||

| ZXP-8202 | CT26 Syngeneic | Monotherapy | ~70% | [10] |

| STF-1623 | MC38 & CT26 Syngeneic | Monotherapy | Slowed tumor growth | [2][11] |

| Combination with anti-PD-L1 or anti-PD-1 | Synergistic effect | [2][11] | ||

| SR-8541A | Breast & Colon Cancer Models | Combination with anti-CTLA-4 or anti-PD-1 | Significant increase in overall efficacy |

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of ENPP-1 inhibitors in combination with checkpoint inhibitors.

Protocol 1: In Vivo Combination Therapy in Syngeneic Mouse Models

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of an ENPP-1 inhibitor in combination with an anti-PD-1 antibody.

Caption: Workflow for in vivo combination therapy studies.

Materials:

-

Syngeneic mouse tumor cell line (e.g., MC-38, CT-26, 4T1)

-

6-8 week old female mice compatible with the cell line (e.g., C57BL/6 for MC-38)

-

This compound (or other ENPP-1 inhibitor)

-

Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

-

Vehicle for ENPP-1 inhibitor (e.g., 0.5% methylcellulose)

-

Sterile PBS

-

Calipers, syringes, gavage needles

-

Tissue culture reagents

Procedure:

-

Tumor Cell Culture and Implantation:

-

Culture tumor cells in appropriate media to ~80% confluency.

-

Harvest and resuspend cells in sterile PBS or HBSS at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 mice per group).

-

-

Treatment Groups:

-

Group 1: Vehicle (e.g., 0.5% methylcellulose, p.o., BID) + Isotype Control Ab (i.p., 2x/week)

-

Group 2: this compound (e.g., 30 mg/kg, p.o., BID) + Isotype Control Ab

-

Group 3: Vehicle + Anti-PD-1 Ab (e.g., 10 mg/kg, i.p., 2x/week)

-

Group 4: this compound + Anti-PD-1 Ab (same dosing as above)

-

-

Drug Administration and Monitoring:

-

Administer treatments for a predefined period (e.g., 14-21 days).

-

Measure tumor volume and body weight every 2-3 days.

-

Monitor animals daily for any signs of toxicity.

-

-

Endpoint and Tissue Collection:

-

Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or at the end of the study.

-

Excise tumors, measure their final weight, and process for downstream analysis (flow cytometry, IHC, etc.).

-

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the preparation of single-cell suspensions from tumors and subsequent analysis of immune cell populations by flow cytometry.

Materials:

-